molecular formula C23H21NS B2665308 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole CAS No. 681273-39-2

1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole

Cat. No.: B2665308
CAS No.: 681273-39-2
M. Wt: 343.49
InChI Key: SJWORHWKGLYTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a benzyl group, a 4-methylphenylmethyl group, and a sulfanyl group attached to the indole core, making it a trisubstituted indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the indole core, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and 4-methylphenylmethyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, acids, and bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, such as FtsZ . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole: can be compared with other trisubstituted indoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylmethylsulfanyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

1-benzyl-3-[(4-methylphenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NS/c1-18-11-13-20(14-12-18)17-25-23-16-24(15-19-7-3-2-4-8-19)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWORHWKGLYTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.